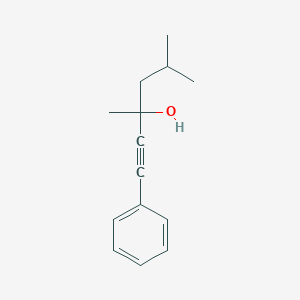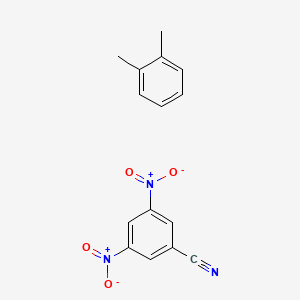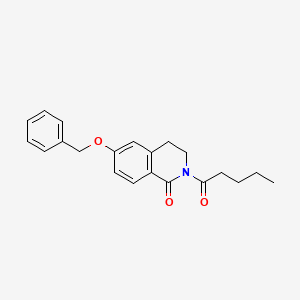
6-(Benzyloxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Benzyloxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a benzyloxy group, a pentanoyl group, and a dihydroisoquinolinone core
准备方法
The synthesis of 6-(Benzyloxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the condensation of a benzyloxy-substituted benzaldehyde with a suitable amine to form the corresponding Schiff base, followed by cyclization and acylation reactions to introduce the pentanoyl group. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
6-(Benzyloxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carbonyl group in the pentanoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the pentanoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
6-(Benzyloxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, it is explored as a lead compound in drug discovery and development. Studies focus on its efficacy, safety, and pharmacokinetics.
Industry: It is used in the development of new materials and chemical products. Its chemical stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 6-(Benzyloxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets in biological systems. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the pentanoyl group can interact with active sites or catalytic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
相似化合物的比较
6-(Benzyloxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one can be compared with other similar compounds, such as:
6-(Methoxy)-2-pentanoyl-3,4-dihydroisoquinolin-1(2H)-one: This compound has a methoxy group instead of a benzyloxy group, which may affect its reactivity and biological activity.
6-(Benzyloxy)-2-butanoyl-3,4-dihydroisoquinolin-1(2H)-one: This compound has a butanoyl group instead of a pentanoyl group, which may influence its chemical properties and interactions.
6-(Benzyloxy)-2-pentanoyl-1,2,3,4-tetrahydroisoquinoline: This compound has a fully saturated isoquinoline core, which may alter its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
181073-31-4 |
|---|---|
分子式 |
C21H23NO3 |
分子量 |
337.4 g/mol |
IUPAC 名称 |
2-pentanoyl-6-phenylmethoxy-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C21H23NO3/c1-2-3-9-20(23)22-13-12-17-14-18(10-11-19(17)21(22)24)25-15-16-7-5-4-6-8-16/h4-8,10-11,14H,2-3,9,12-13,15H2,1H3 |
InChI 键 |
BFXKTPOSKUPDAK-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)N1CCC2=C(C1=O)C=CC(=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



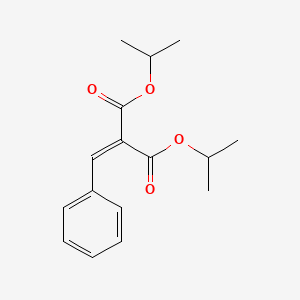
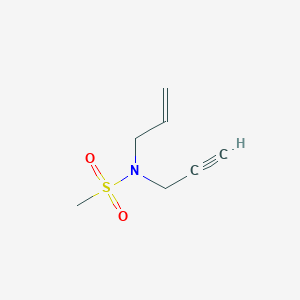
![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)
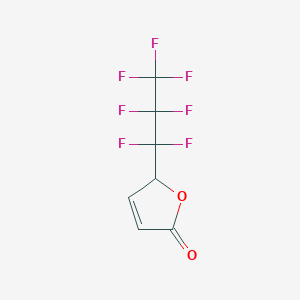
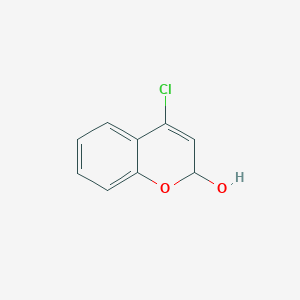
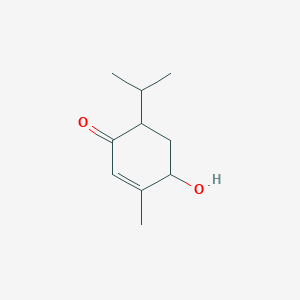
![1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)-](/img/structure/B12548365.png)
![4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate](/img/structure/B12548375.png)
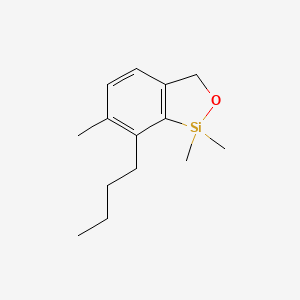
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethyl]-9H-fluorene](/img/structure/B12548394.png)
![Disulfide, bis[(1,1-dimethylethyl)sulfonyl]](/img/structure/B12548396.png)
